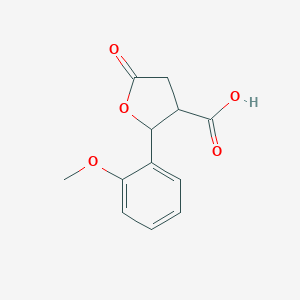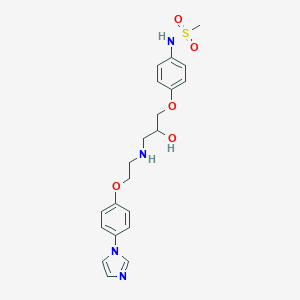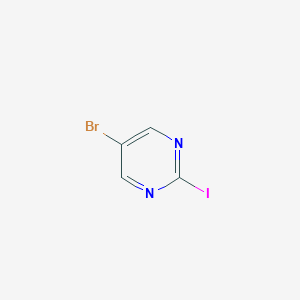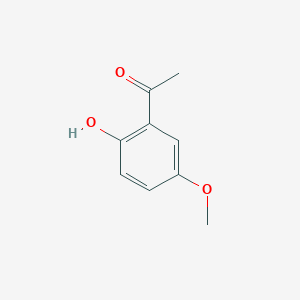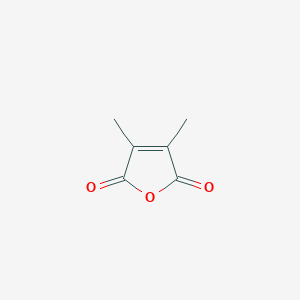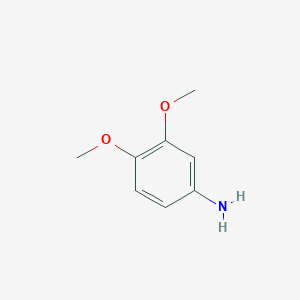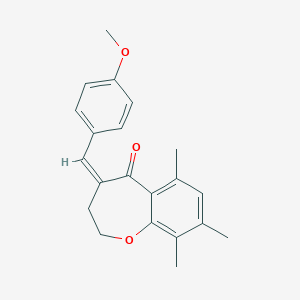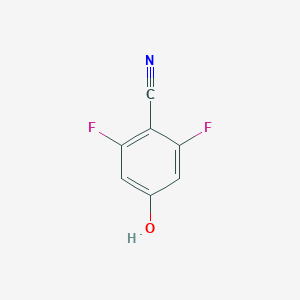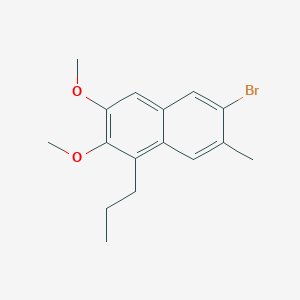
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene
説明
Synthesis Analysis
- Bromination of Naphthalene Derivatives: Bromination processes have been studied in derivatives of naphthalene, such as in the synthesis of dibromo derivatives from 2,7-dihydroxynaphthalene (Cooke, Johnson, & Owen, 1960).
- Practical Synthesis Methods: Practical synthesis routes for bromo-methoxynaphthalenes, which are crucial intermediates in various chemical syntheses, have been explored. For instance, Xu and He (2010) investigated the synthesis of 2-Bromo-6-methoxynaphthalene, an important step that can be related to the synthesis of other brominated naphthalenes (Xu & He, 2010).
Molecular Structure Analysis
- Structural Analysis of Naphthalene Derivatives: The molecular structure of naphthalene derivatives has been studied using X-ray diffraction, as seen in the research on 1-Dimethylamino-2,7-dimethoxy-8-methylamino-3,5-dinitronaphthalene (Kazheva et al., 2005).
Chemical Reactions and Properties
- Functionalization of Carbon Nanohoops: The synthesis and structure of functionalized cycloparaphenylenes, including those with dimethoxynaphthyl units, provide insights into the chemical reactions and properties of naphthalene derivatives (Huang et al., 2014).
- Bromo-Substituted Phthalide Synthesis: Kobayashi et al. (2011) discussed the synthesis of bromo-substituted phthalides, highlighting the chemical reactions involving brominated naphthalene compounds (Kobayashi et al., 2011).
科学的研究の応用
Synthesis and Environmental Applications : A practical synthesis method for 2-bromo-6-methoxynaphthalene has been developed using dimethyl carbonate as an environmentally benign substitute, suggesting potential for industrial applications (Xu & He, 2010).
Pharmaceutical and Biotechnology : Mycophenolic acid, synthesized using related compounds, has potential applications in pharmaceuticals and biotechnology (Canonica et al., 1972).
Anti-Cancer and Anti-Inflammatory Properties : Bromophenols like dibenzyl bromophenols have shown potential as anti-cancer agents due to their diverse dimerization patterns and potential anti-inflammatory properties (Xu et al., 2004).
Antioxidant and Anticancer Potential : Methylated and acetylated bromophenol derivatives have significant antioxidant and anticancer potential, indicating the possibility for drug development (Dong et al., 2022).
Antibacterial Activity : 5,6-dimethoxynaphthalene-2-carboxylic acid has demonstrated in vitro antibacterial activity against pathogenic bacteria (Göksu & Uğuz, 2005).
Bromination and Reduction : Bromination of 2,7-dihydroxynaphthalene leads to isomers with potential applications in various chemical processes (Cooke et al., 1960).
特性
IUPAC Name |
6-bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO2/c1-5-6-12-13-7-10(2)14(17)8-11(13)9-15(18-3)16(12)19-4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOROQPFOSIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



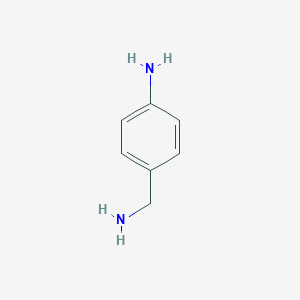
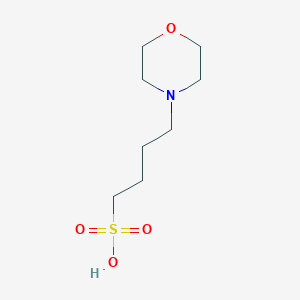
![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
